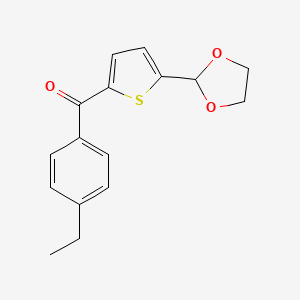

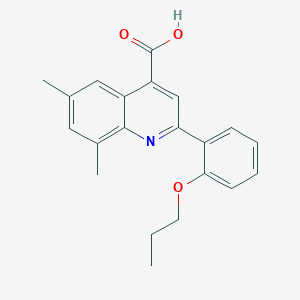

6,8-Dimethyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Molecular Structure Analysis

While the molecular structure of 6,8-Dimethyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid is not analyzed in the papers, the structure-related reactivity of carboxylic acids with derivatization reagents is explored. The papers suggest that the presence of carboxylic acid groups in molecules allows for the formation of fluorescent derivatives when reacted with specific reagents under controlled conditions.

Chemical Reactions Analysis

The provided papers discuss the reactivity of carboxylic acids with derivatization reagents in the context of HPLC analysis. The first paper describes the use of 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone as a reagent that reacts with various carboxylic acids to produce fluorescent esters . The second paper discusses 6,7-Dimethoxy-1-methyl-2(1H)-quinoxalinone-3-propionylcarboxylic acid hydrazide as another sensitive fluorescence derivatisation reagent for carboxylic acids . These reactions are crucial for the detection and analysis of carboxylic acid-containing compounds in complex mixtures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6,8-Dimethyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid are not directly provided in the papers. However, the papers do highlight the sensitivity and selectivity of fluorescence derivatization for carboxylic acids, which is significant for understanding the behavior of such compounds in analytical chemistry. The detection limits for the acids using the described methods were found to be in the femtomole range, indicating a high sensitivity of the analytical technique .

Scientific Research Applications

Synthesis and Medicinal Chemistry

6,8-Dimethyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid and its derivatives are notable for their synthesis and potential applications in medicinal chemistry. For instance, the reaction of 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione with primary amines leads to a series of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids. These compounds demonstrate potent cytotoxic activity against various cancer cell lines, such as murine P388 leukemia and human Jurkat leukemia, with some exhibiting IC(50) values less than 10 nM (Deady et al., 2003).

Fluorescent Probes

Compounds derived from quinoline-4-carboxylic acids, including 6,8-dimethyl variants, have been explored for their fluorescent properties. A study synthesized novel derivatives that acted as blue-green fluorescent probes. These compounds exhibited significant fluorescence in solution, with some showing green light emission in various solvents. This characteristic makes them potential candidates for applications in materials science and biological imaging (Bodke et al., 2013).

Antioxidant and Antibacterial Activities

Phenolic esters and amides of quinoline-4-carboxylic acids have been synthesized and evaluated for their antioxidant and antibacterial activities. Some compounds displayed good chelating ability with Fe+2 ions and scavenging activity with DPPH free radicals. Furthermore, a few compounds showed comparable antibacterial activities to ampicillin against various bacterial strains, indicating their potential as therapeutic agents (Shankerrao et al., 2013).

properties

IUPAC Name |

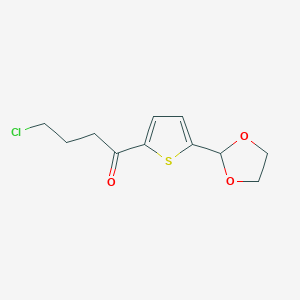

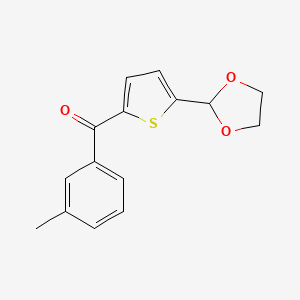

6,8-dimethyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3/c1-4-9-25-19-8-6-5-7-15(19)18-12-17(21(23)24)16-11-13(2)10-14(3)20(16)22-18/h5-8,10-12H,4,9H2,1-3H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCRFDHXNJXGMRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-Dimethyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.